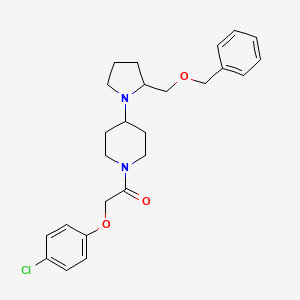
1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone is a useful research compound. Its molecular formula is C25H31ClN2O3 and its molecular weight is 442.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C27H36N2O3, with a molecular weight of approximately 436.596 g/mol. Its structure comprises several notable functional groups, including:
- Benzyloxy group : Enhances lipophilicity and may influence receptor interactions.
- Pyrrolidine and piperidine rings : Contribute to the compound's ability to interact with various biological targets.
- Chlorophenoxy moiety : Potentially involved in modulating biological activity through receptor binding.
This intricate structure suggests multiple pathways for interaction within biological systems, making it a candidate for further pharmacological exploration.
Biological Activity
Preliminary studies indicate that This compound may exhibit a range of biological activities, including:
- Neuroactive properties : The presence of piperidine and pyrrolidine rings suggests potential interactions with neurotransmitter systems.
- Antidepressant effects : Similar compounds have shown promise as GlyT1 inhibitors, which are linked to antidepressant activity.
- Anti-inflammatory properties : The chlorophenoxy group may play a role in modulating inflammatory responses.
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Receptor modulation : The compound may act as an antagonist or agonist at various neurotransmitter receptors, influencing mood and cognitive function.
- Inhibition of reuptake transporters : Similar compounds have been noted for their ability to inhibit serotonin or norepinephrine reuptake, enhancing their availability in the synaptic cleft.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Neuroactivity | Potential modulation of neurotransmitter systems | |
| Antidepressant | GlyT1 inhibition leading to mood enhancement | |
| Anti-inflammatory | Modulation of cytokine release |
Notable Research Studies
- Study on Neuroactive Properties : A study investigating similar piperidine derivatives highlighted their ability to bind at serotonin receptors, suggesting a pathway for antidepressant effects. The findings indicate that modifications in the structure can enhance binding affinity and selectivity towards specific receptor subtypes.
- Anti-inflammatory Effects : Research has shown that compounds with similar chlorophenoxy groups can inhibit pro-inflammatory cytokines in vitro. This suggests that the compound may possess anti-inflammatory properties that warrant further exploration in vivo.
- Pharmacokinetic Studies : Initial pharmacokinetic assessments indicate favorable absorption characteristics, with predictions of good blood-brain barrier permeability based on structural analysis. This is crucial for neuroactive compounds aiming to exert central nervous system effects.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClN2O3/c26-21-8-10-24(11-9-21)31-19-25(29)27-15-12-22(13-16-27)28-14-4-7-23(28)18-30-17-20-5-2-1-3-6-20/h1-3,5-6,8-11,22-23H,4,7,12-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCKJKASCLAEMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl)COCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














